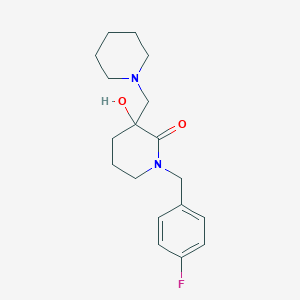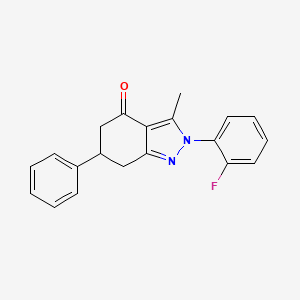![molecular formula C19H21N5O B6129109 1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B6129109.png)
1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have been found to interfere with bacterial cell division .
Biochemical Pathways
Related compounds have been found to interfere with the electron transport chain, leading to cell death and the buildup of free radicals .
Result of Action
Related compounds have been found to cause cell death and the buildup of free radicals .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as dopamine, which can have significant effects on neuronal function. Additionally, the compound interacts with dopamine transporters, affecting dopamine reuptake and influencing synaptic transmission .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In neuronal cells, it induces oxidative stress and mitochondrial dysfunction, leading to cell death . The compound also affects cell signaling pathways, particularly those involving dopamine, and can alter gene expression related to oxidative stress and apoptosis . In non-neuronal cells, it may influence cellular metabolism and energy production by affecting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of MAO-B and interaction with dopamine transporters . The inhibition of MAO-B prevents the breakdown of dopamine, leading to increased dopamine levels. The compound also binds to dopamine transporters, inhibiting dopamine reuptake and prolonging its action in the synaptic cleft . These interactions result in altered neurotransmission and can lead to neurotoxicity through oxidative stress and mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to the compound in in vitro studies has shown progressive mitochondrial damage and increased oxidative stress in neuronal cells . In in vivo studies, prolonged administration leads to cumulative neurotoxic effects, including motor deficits and neuronal loss .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may have minimal effects on behavior and neuronal function . At higher doses, it induces significant neurotoxicity, characterized by motor deficits, neuronal loss, and increased oxidative stress . Toxic effects are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidative metabolism . The compound is converted to various metabolites, some of which retain biological activity . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation of the compound . The metabolites can further interact with cellular components, contributing to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, where it can accumulate and exert local effects . Transporters such as the dopamine transporter play a role in its cellular uptake and distribution .
Subcellular Localization
This compound localizes primarily to the mitochondria within cells . This localization is critical for its effects on mitochondrial function and oxidative stress . The compound may also localize to other subcellular compartments, such as the cytoplasm and nucleus, where it can influence various cellular processes . Post-translational modifications and targeting signals may direct the compound to specific subcellular locations .
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-6-3-4-7-15(14)17-21-19(25-22-17)16-8-5-9-20-18(16)24-12-10-23(2)11-13-24/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNMQOZKFMUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-3-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6129027.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6129044.png)
![methyl 5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6129061.png)
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B6129065.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6129083.png)

![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)

![5-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6129104.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)
![2-(cyclopropylacetyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129116.png)
![2-phenyl-1-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6129117.png)
![ethyl 4-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6129128.png)
